
Methyl 2-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of similar compounds shows that they are partially hydrogenated derivatives of naphthalene . The exact molecular structure of “Methyl 2-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylate” is not available in the current literature.
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylate” are not documented, similar compounds like 1,2,3,4-Tetrahydronaphthalene may react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of 2-Amino-1,2,3,4-Tetrahydronaphthalene Derivatives : The compound has been used in the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene derivatives through a multi-step process involving methylation and Friedel-Crafts acylation. This synthesis has important implications in organic chemistry and pharmacology (Göksu et al., 2003).
Diels-Alder Reactions : It serves as a reactant in Diels-Alder reactions. For instance, its reaction with 1,3-dienes at 100°C results in the formation of tetrahydrocoumarins and other organic compounds. This reaction is fundamental in synthetic organic chemistry (Imagawa et al., 1974).
Inverse-Electron-Demand Diels–Alder Reaction : It is used in the preparation and inverse-electron-demand Diels–Alder reaction, a key process in organic synthesis. This reaction generates complex organic structures, essential in medicinal chemistry (Boger & Mullican, 2003).
Applications in Organic Synthesis
Preparation of Complex Organic Molecules : The compound is integral in synthesizing complex organic molecules like anthracyclinones, which are significant in the development of pharmaceutical agents (Suzuki et al., 1984).
Synthesis of Polycyclic Compounds : It plays a role in the Friedel–Crafts acylation process to synthesize polycyclic compounds. These compounds have various applications, including the development of new materials and pharmaceuticals (Tatta & Bardhan, 1968).
Formation of Novel Organic Intermediates : The compound is used to generate novel organic intermediates in asymmetric reduction reactions. These intermediates are crucial for synthesizing terpenoids and other natural products (Katoh et al., 2006).
Photoreaction and Crystal Structure Analysis
Photoreaction Studies : It is involved in photoreaction studies, contributing to understanding the behavior of organic molecules under light exposure. This is important in photopharmacology and material sciences (Hasegawa, 1997).
Crystal Structure Determination : The derivative of tetrahydronaphthalene is analyzed for its crystal structure, providing insights into the molecular configuration and stability of complex organic compounds (Zacharias et al., 1995).
Mecanismo De Acción
Target of Action
The primary targets of Methyl 2-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylate are currently unknown. This compound is a derivative of tetrahydronaphthalene , which is used in coal liquefaction and as an alternative to turpentine in paints and waxes . .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylate are currently unknown. As a derivative of tetrahydronaphthalene , it may potentially interact with biochemical pathways related to the metabolism of aromatic compounds.
Propiedades
IUPAC Name |
methyl 2-methyl-3,4-dihydro-1H-naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(12(14)15-2)8-7-10-5-3-4-6-11(10)9-13/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYPOULSHGDOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

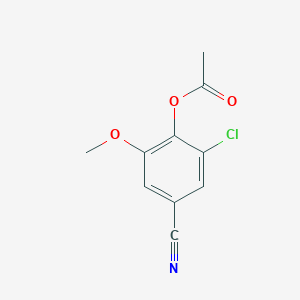
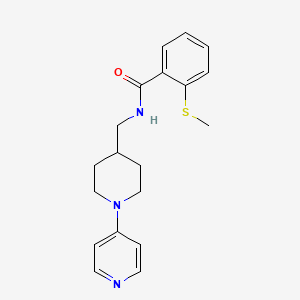
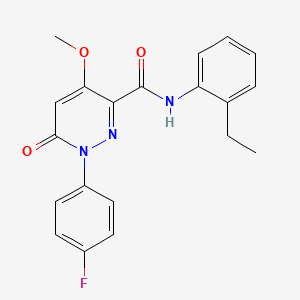

![(2-Cyclohex-1-enylethyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo [3,4-b]pyridin-4-yl))amine](/img/structure/B2462545.png)
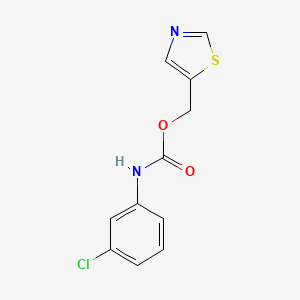


![7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2462552.png)
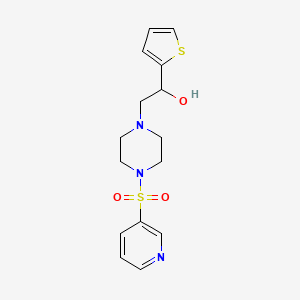
![3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2462554.png)
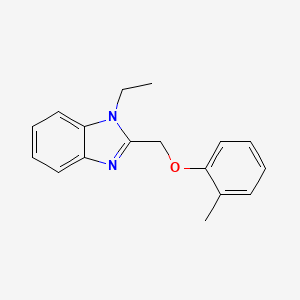
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide](/img/structure/B2462558.png)
